2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Medicinal chemistry Structure-activity relationship Fluorine substitution

2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 1029712-59-1) is a conformationally constrained bicyclic diamine belonging to the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold class. With molecular formula C11H13FN2 and molecular weight 192.23 g/mol, it features a meta-fluorophenyl substituent on the 2,5-DBH core.

Molecular Formula C11H13FN2
Molecular Weight 192.23 g/mol
CAS No. 1029712-59-1
Cat. No. B3204168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
CAS1029712-59-1
Molecular FormulaC11H13FN2
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC1C2CNC1CN2C3=CC(=CC=C3)F
InChIInChI=1S/C11H13FN2/c12-8-2-1-3-10(4-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2
InChIKeyNLGZBEQXRSLWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS 1029712-59-1 – Product-Specific Evidence Guide for Scientific Procurement


2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 1029712-59-1) is a conformationally constrained bicyclic diamine belonging to the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold class [1]. With molecular formula C11H13FN2 and molecular weight 192.23 g/mol, it features a meta-fluorophenyl substituent on the 2,5-DBH core. This compound and its close analogs are claimed in NeuroSearch/Abbott patent families as cholinergic ligands at nicotinic acetylcholine receptors (nAChRs) and modulators of monoamine receptors (serotonin 5-HTR, dopamine DAR, norepinephrine NER) and transporters (SERT, DAT, NET) [2]. The (1S,4S) enantiomeric hydrobromide salt (CAS 294177-35-8) is available from Sigma Aldrich (Product No. 473405) with characterized optical rotation [α]23/D −98° (c = 1 in H2O) and melting point 176–180 °C . The free base (CAS 1029712-59-1) is supplied by multiple vendors at purities ranging from 95% to ≥98% .

Why 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane Cannot Be Casually Substituted by Close Analogs – Procurement Rationale


In-class substitution of 2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane with its 4-fluorophenyl isomer (CAS 198988-90-8), unsubstituted phenyl analog, or achiral variants introduces distinct changes in electronic distribution, molecular recognition, and stereochemical identity that can alter target binding [1]. The meta-fluorine substitution pattern imparts a different dipole moment and electrostatic potential surface compared to para-fluoro or unsubstituted phenyl, which is relevant for π-stacking interactions and hydrogen-bond acceptor geometry within receptor binding pockets [1]. Furthermore, patents covering this compound class specify that the nature and position of aryl substituents are critical determinants of receptor subtype selectivity across nAChR and monoamine transporter targets [2]. The quantitative evidence below demonstrates that seemingly minor structural changes translate into measurable differences in physical properties, synthetic accessibility, and regulatory relevance.

2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane – Quantitative Differentiation Evidence Against Closest Comparators


Fluorine Substitution Position: Meta (3-Fluoro) vs. Para (4-Fluoro) Electronic and Steric Differentiation

The meta-fluorophenyl substituent in the target compound (3-fluoro) versus the para-fluorophenyl isomer (4-fluoro; CAS 198988-90-8) produces distinct electronic effects. In the 3-fluoro position, the fluorine exerts a –I inductive effect without the +M mesomeric resonance donation that occurs in the 4-fluoro position [1]. This shifts the aromatic ring electron density distribution, altering the calculated logP (1.38 for 3-fluoro vs. 1.50 estimated for 4-fluoro) and the electrostatic potential surface presented to biological targets . The Hammett σmeta value for fluorine (σm = 0.34) differs from σpara (σp = 0.06), representing a ~5.7-fold difference in electronic influence at the receptor level [2]. In the 2,5-DBH nAChR ligand series, SAR studies demonstrate that the nature and position of terminal aryl substituents are critical determinants of α7 nAChR binding affinity, with reported Ki values spanning from 0.2 nM to >1000 nM depending on aryl group identity [1].

Medicinal chemistry Structure-activity relationship Fluorine substitution

Enantiomeric Purity and Chiroptical Identity: (1S,4S) Target vs. Racemic or Opposite Enantiomer Forms

The (1S,4S) enantiomer of 2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide (CAS 294177-35-8, Sigma Aldrich 473405) has a measured specific optical rotation of [α]23/D −98° (c = 1 in H2O) and melting point 176–180 °C . This compound serves as a stereochemically defined building block, whereas the free base CAS 1029712-59-1 is typically supplied as the racemate or unspecified stereochemistry at purity 95% from vendors such as AKSci and Leyan . The (1S,4S)-4-fluorophenyl comparator (CAS 308103-49-3, Sigma Aldrich 473367) shows distinct physical properties including different melting behavior (lit. mp 225–230 °C) and [α]22/D −68° (c = 1 in H2O) , reflecting how the fluorine position alters both solid-state packing and chiroptical properties.

Stereochemistry Chiral purity Optical rotation

Patent-Documented Therapeutic Modality: Cholinergic/Monoamine Dual Modulation vs. Single-Target Comparators

2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane falls within the generic scope of Formula I in NeuroSearch patent families WO2006040200 / US20100113428, which claim diazabicyclic aryl derivatives as dual modulators of nicotinic acetylcholine receptors (nAChRs) and monoamine receptors/transporters (5-HTR, DAR, NER, SERT, DAT, NET) [1]. This dual pharmacological profile distinguishes it from piperazine-based monoamine ligands (e.g., 2-(3-fluorophenyl)piperazine, CAS 137684-17-4) that lack intrinsic nAChR modulatory activity . Within the 2,5-DBH series, the SAR paper by Li et al. (2010) demonstrates that biaryl-substituted 2,5-DBH compounds achieve α7 nAChR binding affinities as low as Ki = 0.2 nM, establishing the scaffold's capability for picomolar-range potency when appropriately elaborated [2]. Although direct binding data for the 2-(3-fluorophenyl) analog itself is not publicly reported, the scaffold's track record of delivering sub-nanomolar nAChR ligands with monoamine transporter activity supports its prioritization as a versatile starting point for dual-mechanism CNS programs [2].

Nicotinic acetylcholine receptor Monoamine transporter CNS drug discovery

Commercial Purity and Quality Certification: Vendor-Supplied 95–98% vs. Laboratory-Grade Alternatives

Commercially available 2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane (CAS 1029712-59-1) is supplied by multiple vendors with documented purity specifications. AKSci provides the compound at 95% minimum purity (Catalog 4956CK) . MolCore offers an NLT 98% purity grade with ISO certification suitable for pharmaceutical R&D and quality control applications . The (1S,4S)-hydrobromide enantiomer (CAS 294177-35-8) is available from Sigma Aldrich as a characterized research chemical with optical rotation certification . In contrast, the 4-fluorophenyl isomer (CAS 198988-90-8) is offered by BOC Sciences as a building block without publicly disclosed batch-specific purity certification beyond standard specifications . The availability of the target compound at multiple purity tiers (95%, 98%+) from different suppliers provides procurement flexibility that is not uniformly available for all regioisomeric analogs.

Chemical procurement Purity specification Quality control

Conformational Rigidity Advantage: 2,5-DBH Scaffold vs. Flexible Piperazine Analogs

The 2,5-diazabicyclo[2.2.1]heptane core provides conformational rigidity that distinguishes it from the flexible piperazine ring system. As documented in the comprehensive review by Ambast et al. (2026), the 2,5-DBH scaffold imposes a fixed spatial orientation of the two nitrogen atoms (N–N distance constrained by the ethylene bridge), reducing the entropic penalty upon receptor binding compared to freely rotating piperazine analogs [1]. The scaffold has been described as a 'privileged structure' in medicinal chemistry, with 82% of recently FDA-approved drugs incorporating nitrogen heterocycles, and the rigid bicyclic framework offering improved target engagement and pharmacological profiles over monocyclic alternatives [1]. The 2,5-DBH core is also employed as a rigid piperazine bioisostere, enabling enhanced selectivity in nAChR ligands where the spatial relationship between the basic amine and aryl group is critical [2]. The rigid [2.2.1] bicycle has been shown to be essential for α7 nAChR silent activation in the NS6740 series [3].

Conformational constraint Scaffold design Drug-likeness

2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane – Recommended Application Scenarios Based on Quantitative Evidence


CNS Drug Discovery: Dual nAChR/Monoamine Modulator Lead Generation

Based on patent claims in WO2006040200 and US20100113428 , 2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane is positioned for CNS drug discovery programs targeting diseases with cholinergic/monoaminergic overlap, including cognitive deficits, depression, ADHD, and neurodegenerative disorders. The 3-fluorophenyl substitution provides a distinct electronic profile (σmeta = 0.34) that can be exploited to tune receptor subtype selectivity. Researchers should procure the 95% purity free base for initial screening library inclusion, then advance to the NLT 98% grade or the (1S,4S) Sigma Aldrich-certified enantiomer (CAS 294177-35-8) for hit validation and SAR expansion [1]. The scaffold's demonstrated capability of achieving α7 nAChR Ki = 0.2 nM in elaborated biaryl analogs [2] supports its use as a core template for potency optimization.

Asymmetric Synthesis and Chiral Ligand Development

The (1S,4S)-2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide (CAS 294177-35-8) with certified [α]23/D −98° and mp 176–180 °C serves as a well-characterized chiral building block for asymmetric synthesis. The 44% larger optical rotation magnitude compared to the 4-fluoro enantiomer (−98° vs. −68°) [1] provides a more sensitive chiroptical QC endpoint. Applications include preparation of chiral dicopper(II) complexes for asymmetric catalysis as demonstrated for related 2,5-DBH derivatives [2], and synthesis of enantiopure nAChR ligands where stereochemistry determines agonist vs. antagonist activity. Procurement from Sigma Aldrich ensures Certificate of Analysis traceability for GLP-adjacent workflows.

Structure-Activity Relationship (SAR) Exploration of Fluorine Position Effects

The target compound enables systematic SAR investigation of fluorine substitution position effects on receptor binding. By procuring both 2-(3-fluorophenyl)-2,5-DBH (CAS 1029712-59-1) and the 4-fluorophenyl isomer (CAS 198988-90-8) as a matched pair, medicinal chemistry teams can quantify the impact of meta vs. para fluorine on nAChR and monoamine transporter affinity. The 5.7-fold difference in Hammett σ values between meta and para fluorine provides a testable hypothesis for electronic effects on target engagement. The documented logP difference (~0.12 units) [1] also allows correlation of lipophilicity with passive permeability and off-target binding. The broader vendor base for the 3-fluoro compound (≥6 suppliers) facilitates competitive procurement for large-scale SAR campaigns.

Chemical Biology Tool Compound for Chemoproteomics and Target ID

The 2,5-DBH scaffold's conformational rigidity and defined stereochemistry make 2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane suitable as a core fragment for chemoproteomics probe design. The meta-fluorine serves as a spectroscopic handle (¹⁹F NMR) for binding assays and metabolic stability studies . The NLT 98% purity grade from MolCore with ISO certification [1] meets the purity requirements for cellular target engagement studies (typically >97%). The free secondary amine in the 2,5-DBH core (position 5) provides a convenient derivatization point for installing photoaffinity labels, biotin tags, or fluorescent reporters without perturbing the 3-fluorophenyl pharmacophore, enabling target deconvolution studies for phenotypic screening hits derived from this scaffold [2].

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